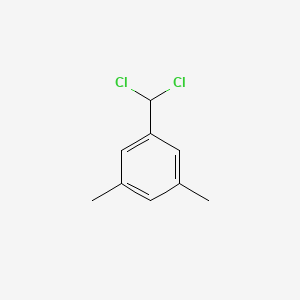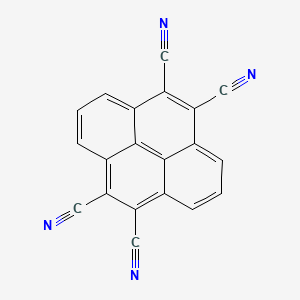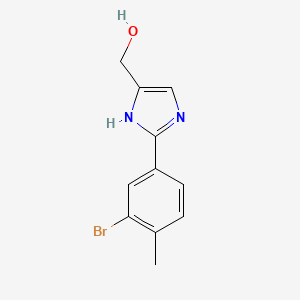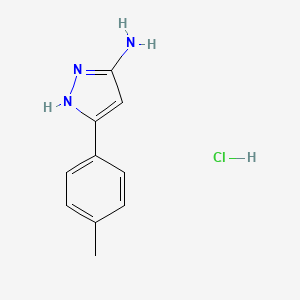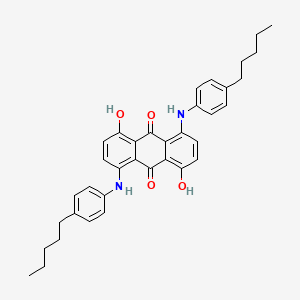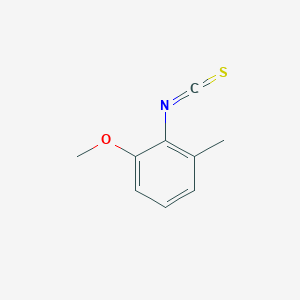
2-Isothiocyanato-1-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, featuring an isothiocyanate group (-N=C=S) attached to the benzene ring along with a methoxy group (-OCH3) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-methoxy-3-methylbenzene can be achieved through several methods:
From Amines and Thiophosgene: This method involves the reaction of amines with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent. This method is advantageous due to its low toxicity, low cost, and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield thiourea derivatives .
Scientific Research Applications
2-Isothiocyanato-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1-methoxy-3-methylbenzene involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Isothiocyanato-2-methylbenzene
- 1-Isothiocyanato-4-methylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
Uniqueness
2-Isothiocyanato-1-methoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and biological activity compared to other isothiocyanates .
Properties
CAS No. |
78049-33-9 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-isothiocyanato-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-4-3-5-8(11-2)9(7)10-6-12/h3-5H,1-2H3 |
InChI Key |
SGLUUBLHYCIIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
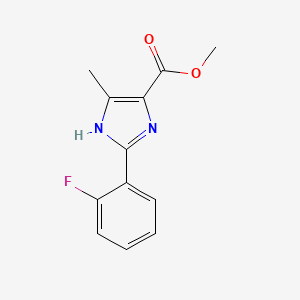
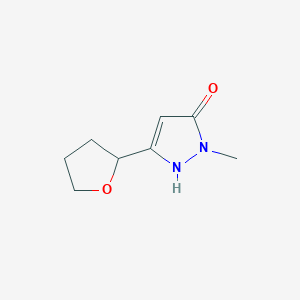
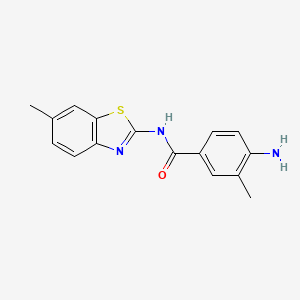
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)
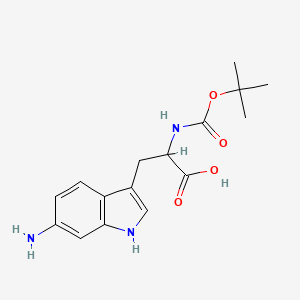
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)

